1-[4-(dimethylsulfamoyl)benzoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Description
1-[4-(Dimethylsulfamoyl)benzoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- 4-(Dimethylsulfamoyl)benzoyl substituent: A benzoyl group substituted with a dimethylsulfamoyl moiety at the para position, likely enhancing solubility and target engagement through sulfonamide interactions.
- 3-Methyl-1,2,4-oxadiazol-5-ylmethyl group: A heterocyclic oxadiazole ring with a methyl substituent, contributing to metabolic stability and hydrophobic interactions.
Properties
IUPAC Name |
1-[4-(dimethylsulfamoyl)benzoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-13-21-17(29-22-13)12-20-18(25)14-8-10-24(11-9-14)19(26)15-4-6-16(7-5-15)30(27,28)23(2)3/h4-7,14H,8-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIRWOACLNQBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylsulfamoyl)benzoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the intermediate with dimethylsulfamoyl chloride under basic conditions.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(dimethylsulfamoyl)benzoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylsulfamoyl)benzoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
*Estimated based on structural analogs.
Key Structural and Functional Insights
Impact of Substituents on Pharmacological Properties
- Sulfonamide vs. Trifluoromethyl Groups : The dimethylsulfamoyl group in the target compound may improve aqueous solubility compared to the trifluoromethylphenyl analog (), but the latter’s lipophilic CF₃ group could enhance blood-brain barrier penetration .
- Oxadiazole Modifications : The 3-methyl-oxadiazole moiety is conserved across analogs, suggesting its critical role in metabolic stability. Replacement with morpholine () alters pharmacokinetics but retains antidiabetic activity .
- Salt Formation : Dihydrochloride derivatives (–14) demonstrate enhanced solubility, a strategy applicable to the target compound for improved bioavailability .
Biological Activity
The compound 1-[4-(dimethylsulfamoyl)benzoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide , often referred to by its CAS number 1334376-46-3 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.5 g/mol . The structure includes a piperidine ring, which is commonly associated with various biological activities due to its ability to interact with different biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1334376-46-3 |
The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes and cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of pro-inflammatory cytokines, particularly through modulation of the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses.
Key Mechanisms:
- NLRP3 Inflammasome Inhibition : The compound has shown promise in inhibiting the NLRP3 inflammasome, leading to reduced IL-1β release in stimulated macrophages .
- Anti-Pyroptotic Activity : Research indicates that it can prevent pyroptosis, a form of programmed cell death associated with inflammation .
Biological Activity and Efficacy
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines and inflammatory models.
In Vitro Studies:
- IL-1β Release Inhibition : At concentrations around 10 µM, the compound reduced IL-1β release by approximately 20% in LPS/ATP-stimulated macrophages.
- Cell Viability : Assessments using MTT assays indicated that the compound did not adversely affect cell viability at therapeutic concentrations.
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Study on Macrophage Activation :
-
Inflammatory Disease Models :
- Objective : To assess anti-inflammatory effects in vivo.
- Results : In animal models of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory cell infiltration.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Maintain 50–70°C during amide coupling to minimize side reactions .
- Solvent choice : Use anhydrous acetonitrile (CH₃CN) to enhance reactivity in carbodiimide-mediated couplings (e.g., EDCI/HOBt) .
- Purification : Employ recrystallization from ethanol or ethyl acetate to isolate the final product with >95% purity .
- Characterization : Validate structure via ¹H/¹³C NMR (e.g., δ ~7.6–8.0 ppm for aromatic protons) and IR spectroscopy (e.g., 1614 cm⁻¹ for carbonyl groups) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR : Confirm piperidine ring protons (δ 1.4–4.3 ppm) and dimethylsulfamoyl group (δ 2.8–3.0 ppm) .
- Elemental analysis : Ensure %C/%N align with theoretical values (e.g., C: 51.07%, N: 8.93% for C₂₀H₂₁Cl₂N₃O₄S analogs) .
- Mass spectrometry : Detect [M+H]⁺ peaks (e.g., m/z 471 for dichlorobenzyl derivatives) .
Q. What experimental strategies mitigate hygroscopicity or stability issues during storage?
- Methodological Answer :
- Store under inert gas (argon) at –20°C to prevent hydrolysis of the oxadiazole ring .
- Use desiccants (e.g., silica gel) in storage vials to counteract hygroscopic tendencies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target affinity?
- Methodological Answer :
- Vary benzylamine substituents : Replace the 3-methyl-oxadiazole with bulkier groups (e.g., 3,5-dichloro) to assess steric effects on binding .
- Functional group swaps : Substitute dimethylsulfamoyl with sulfonamide to compare carbonic anhydrase inhibition (IC₅₀ values) .
- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with Thr199 in human CA II) .
Q. What computational methods predict the compound’s pharmacokinetic (ADME) properties?
- Methodological Answer :
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- QSAR models : Corrogate logP values (e.g., calculated logP ~2.5) with permeability across Caco-2 cell monolayers .
- In silico toxicity : Use Derek Nexus to flag potential hepatotoxicity from sulfonamide motifs .
Q. How should researchers resolve contradictory solubility data reported in different studies?
- Methodological Answer :
- Standardize protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry to ensure reproducibility .
- Temperature control : Conduct assays at 25°C and 37°C to assess thermodynamic vs. kinetic solubility .
- Cross-validate : Compare results with HPLC-UV quantification (λ = 254 nm) .
Critical Analysis of Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
